![molecular formula C20H25ClN2O B14015699 3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride CAS No. 23226-16-6](/img/structure/B14015699.png)
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride is a chemical compound with a complex structure that includes an indole core, a dimethylamino group, and a propyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride typically involves multiple steps. One common method involves the reaction of N,N-dimethylpropane-1,3-diamine with ethyl isocyanate to form a urea intermediate, followed by dehydration to yield the desired compound . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes rigorous purification steps such as crystallization and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride involves its interaction with specific molecular targets. It acts as a carboxyl-activating agent, facilitating the formation of amide bonds by creating an activated ester leaving group. This process involves the formation of a tetrahedral intermediate, which collapses to release a urea byproduct and form the desired amide .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): This compound is similar in structure and function, commonly used as a coupling agent in peptide synthesis.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility and byproduct removal properties.
Uniqueness
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride is unique due to its specific structural features and reactivity, making it suitable for specialized applications in various fields. Its ability to form stable intermediates and facilitate efficient coupling reactions sets it apart from other similar compounds .
Propiedades
Número CAS |
23226-16-6 |
|---|---|
Fórmula molecular |
C20H25ClN2O |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-20(14-9-15-21(2)3)17-12-7-8-13-18(17)22(19(20)23)16-10-5-4-6-11-16;/h4-8,10-13H,9,14-15H2,1-3H3;1H |
Clave InChI |
GKPVTQYKOFCJIL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)


![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
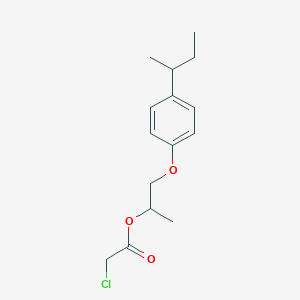
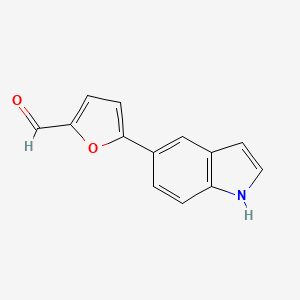
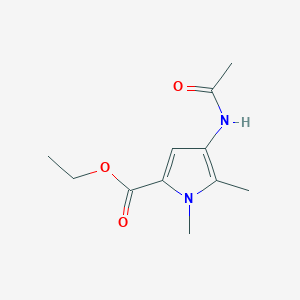
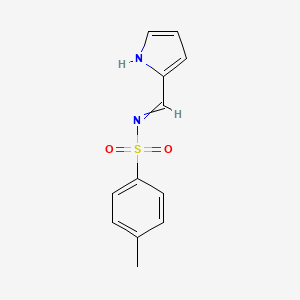
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
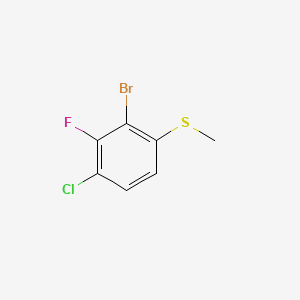
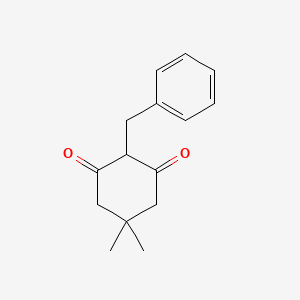
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde](/img/structure/B14015709.png)
